Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate
Overview
Description
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of acetic acid and contains a dichlorophenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dichlorophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2,3-dichlorophenyl)-2-hydroxyacetic acid+methanolsulfuric acidMethyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)-2-oxoacetic acid or 2-(2,3-dichlorophenyl)-2-oxoacetate.
Reduction: Formation of 2-(2,3-dichlorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The dichlorophenyl group may enhance its binding affinity to target proteins, leading to specific biological effects. The exact pathways and molecular targets involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dichlorophenyl)-2-hydroxyacetate
- Methyl 2-(2,5-dichlorophenyl)-2-hydroxyacetate
- Methyl 2-(2,6-dichlorophenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3-dichlorophenyl group may confer distinct properties compared to other dichlorophenyl derivatives, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIYXISMBHIJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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